molecular formula C16H22N6O B10994276 1-(4,6-dimethylpyrimidin-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxamide

Cat. No.: B10994276
M. Wt: 314.39 g/mol
InChI Key: WICYQCVBMZXCQD-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps may include:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Introduction of the dimethyl groups at the 4 and 6 positions of the pyrimidine ring.
  • Synthesis of the piperidine ring and its subsequent functionalization to introduce the carboxamide group.
  • Coupling of the pyrimidine and piperidine moieties through amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4,6-dimethylpyrimidin-2-yl)-N-(1H-pyrazol-3-yl)piperidine-3-carboxamide: Lacks the methyl group on the pyrazole ring.

    1-(4,6-dimethylpyrimidin-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)piperidine-2-carboxamide: Has the carboxamide group at a different position on the piperidine ring.

Uniqueness

1-(4,6-dimethylpyrimidin-2-yl)-N-(1-methyl-1H-pyrazol-3-yl)piperidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both pyrimidine and pyrazole rings. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H22N6O

Molecular Weight

314.39 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-(1-methylpyrazol-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C16H22N6O/c1-11-9-12(2)18-16(17-11)22-7-4-5-13(10-22)15(23)19-14-6-8-21(3)20-14/h6,8-9,13H,4-5,7,10H2,1-3H3,(H,19,20,23)

InChI Key

WICYQCVBMZXCQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NN(C=C3)C)C

Origin of Product

United States

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